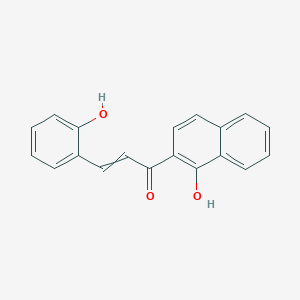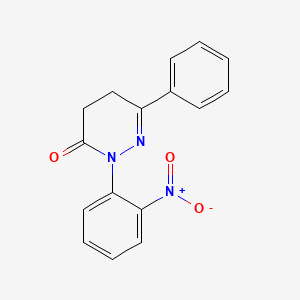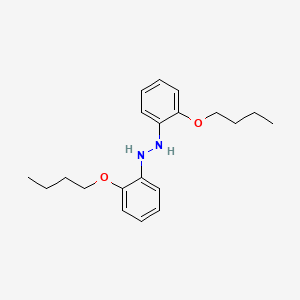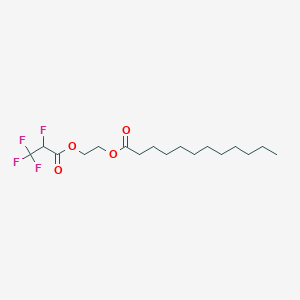
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple triple bonds (triynes) and a double bond (ene) within its molecular framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide typically involves multi-step organic reactions. One common approach is the coupling of a suitable alkyne precursor with an amide derivative under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the triple bonds. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide exerts its effects involves its ability to interact with various molecular targets. The triple bonds in its structure can participate in reactions with nucleophiles or electrophiles, leading to the formation of new bonds and compounds. The compound’s reactivity is influenced by the presence of the double bond and the amide group, which can stabilize intermediates and transition states during reactions.
類似化合物との比較
Similar Compounds
N-(3-Methylbutyl)dec-2-ene-4,6,8-triyneamide: Similar structure but with different functional groups.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxamide: Contains a carboxamide group instead of an amide group.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxylate: Contains a carboxylate group instead of an amide group.
Uniqueness
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is unique due to its specific combination of triple bonds, double bond, and amide group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
113235-91-9 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
N-(3-methylbutyl)dec-2-en-4,6,8-triynamide |
InChI |
InChI=1S/C15H17NO/c1-4-5-6-7-8-9-10-11-15(17)16-13-12-14(2)3/h10-11,14H,12-13H2,1-3H3,(H,16,17) |
InChIキー |
DDEHDGUBBJGQDA-UHFFFAOYSA-N |
正規SMILES |
CC#CC#CC#CC=CC(=O)NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)






![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)



